Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Catalog No.
S3013639
CAS No.
2031268-67-2
M.F
C11H21NO3
M. Wt
215.293
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxyl...

CAS Number

2031268-67-2

Product Name

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

IUPAC Name

tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Molecular Formula

C11H21NO3

Molecular Weight

215.293

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)6-5-7-12-11/h12H,5-8H2,1-4H3

InChI Key

FQLWNKBKAOWIOM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1(CCCN1)COC

solubility

not available

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO4. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group and a methoxymethyl substituent at the second position of the pyrrolidine ring, alongside a carboxylate functional group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place according to recommended storage conditions (which may not be available).
  • Consult a safety data sheet (SDS) for more specific information if available from a supplier.
Typical for compounds containing carboxylate groups and nitrogen heterocycles. Key reactions include:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to regenerate the carboxylic acid and alcohol.
  • Nucleophilic Substitution: The methoxymethyl group can be replaced by various nucleophiles, allowing for further functionalization of the compound.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxymethyl Group: This step often involves alkylation reactions where methoxymethyl halides react with the nitrogen atom of the pyrrolidine.
  • Esterification: The final step usually involves esterification of a carboxylic acid derivative with tert-butanol to yield the desired product.

Each step requires careful control of reaction conditions to optimize yield and purity .

Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has potential applications in:

  • Medicinal Chemistry: As an intermediate for synthesizing pharmaceutical agents.
  • Organic Synthesis: Utilized as a building block for more complex organic molecules.
  • Research: Employed in studies exploring new therapeutic agents or biological mechanisms .

Interaction studies involving tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate are essential for understanding its potential biological effects and mechanisms. Research typically focuses on:

  • Receptor Binding Studies: To evaluate its affinity for specific biological targets.
  • Enzyme Inhibition Assays: To assess its capability to inhibit enzymes relevant to disease processes.
  • Cellular Studies: Investigating its effects on cell viability and proliferation in various cell lines .

Several compounds share structural similarities with tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylateC12H21NO4Contains an oxo group; potential for different reactivity.
Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylateC12H22N2O4Incorporates a carbamoyl group; may exhibit different biological activity.
(R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylateC12H23NO4Stereoisomer with potentially distinct pharmacological properties.

These compounds highlight the diversity within pyrrolidine derivatives and underscore the unique characteristics of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, particularly its specific substituents that influence its reactivity and biological interactions .

The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate first gained prominence in the late 20th century through parallel developments in amino acid derivatization and heterocyclic chemistry. Key milestones include:

1984: Initial reports demonstrated the utility of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries, laying groundwork for later derivatives.
2005: Advanced stereocontrol strategies emerged using C2-symmetric pyrrolidine frameworks, with methoxymethyl groups proving particularly effective in asymmetric conjugate additions.
2010: A landmark synthesis from L-serine established efficient routes to enantiopure derivatives, achieving the title compound in three steps with 54% overall yield through stannoxane-mediated lactamization.
2017: Scalable industrial processes were developed for related tert-butyl pyrrolidine carboxylates, enabling kilogram-scale production for pharmaceutical applications.

This progression reflects shifting priorities from fundamental heterocyclic chemistry to applied asymmetric catalysis and drug discovery.

Evolution of Research Focus

Early investigations centered on the compound's conformational properties, with X-ray crystallography revealing its envelope-shaped pyrrolidine ring and rotational symmetry in crystalline states. Subsequent research bifurcated along two trajectories:

  • Medicinal Chemistry Applications:

    • The pyrrolidine core's ability to influence bioavailability through steric effects and hydrogen bonding capacity
    • Structure-activity relationship (SAR) studies demonstrating methoxymethyl's role in modulating target binding affinity
  • Synthetic Methodology Development:

    • Optimization of stereoselective alkylation protocols using tert-butyl carboxylate protection
    • Integration into catalytic asymmetric C–H functionalization strategies for complex alkaloid synthesis

Recent advances (2020–2025) focus on computational modeling of transition states in stereodetermining steps, enabling rational design of derivatives with enhanced enantioselectivity.

Significance in Asymmetric Chemistry

The compound's stereochemical architecture makes it indispensable for:

Chiral Auxiliary Design:

  • The trans-2,5-disubstitution pattern creates a rigid C2-symmetric environment ideal for inducing facial selectivity
  • tert-Butyl ester provides steric bulk while maintaining hydrolytic stability during multi-step syntheses

Catalytic Cycle Participation:

  • Serves as ligand precursor in rhodium-catalyzed C–H insertion reactions (up to 98% ee)
  • Enables atroposelective cross-couplings through bishydrazone ligand derivatives

Table 1: Key Asymmetric Transformations Enabled by the Compound

Reaction TypeSelectivity AchievedApplication Example
Conjugate Addition>95% deCaptopril intermediate synthesis
[3 + 2] Cycloaddition97% eeProstaglandin analogs
Directed C–H Functionalization94% eeAntiviral compound synthesis

The methoxymethyl group's dual role as both steric director and hydrogen bond acceptor has been particularly impactful. Nuclear Overhauser effect (NOE) studies confirm its ability to enforce specific transition state geometries through non-covalent interactions.

The target is a C-2‐substituted, N-Boc-protected pyrrolidine bearing a tert-butyl ester (t-BuO–) and a methoxymethyl (MOM) side chain at the quaternary centre.

Target ─┐  ──deprotect/functional-group interconversion──►   N-Boc-L-proline tert-butyl ester        ├─α-alkylation (enolate or carbanion)────────────►   N-Boc-L-proline tert-butyl ester        └─Wittig homologation of a C-2 aldehyde──────────►   N-Boc-L-proline-2-carbaldehyde tert-butyl ester
  • α-Alkylation disconnection
    Deprotonation at C-2 of the N-Boc-protected tert-butyl ester gives a chiral enolate that can be alkylated with a methoxymethyl electrophile (e.g., chloromethyl methyl ether).

  • Wittig homologation disconnection
    Oxidise C-2 to the aldehyde then react with methoxymethyl-triphenyl- phosphonium chloride under strong base to install the MOM moiety via a stabilized ylide [1].

Both disconnections retain the chiral centre inherited from L-proline and exploit the orthogonal stability of the tert-butyl ester and Boc groups during strongly basic steps.

Key Synthetic Routes and Strategies

RouteKey StepsRepresentative YieldNotesCitations
A. Enolate alkylationi) L-Proline → N-Boc-L-proline tert-butyl ester (Boc₂O, t-BuOH); ii) LDA, –78 °C, THF; iii) MOMCl; iv) aqueous work-up63% (step iii, χ NMR)Single-step C-2 substitution; requires rigorous anhydrous conditions to prevent O-alkylation [2] [3]
B. Enolate alkylation (continuous-flow)Same as A, but deprotonation/alkylation in micro-reactor (0 °C, 1 min residence)78–82% isolated on 0.5–5 mol scaleImproved heat removal and shorter contact time minimise racemisation
C. Wittig homologationi) Oxidation of C-2 (IBX) to aldehyde; ii) (Methoxymethyl)triphenylphosphonium Cl, t-BuOK, THF, 0 °C → rt, 1 h; iii) mild acidic work-up90% (step ii) [1]; 77.9% overall (multi-kg) [5]Single carbon homologation; avoids chloromethyl methyl ether; E/Z mixture collapses after reduction
D. Hydroxyproline diversionL-Hydroxyproline → 4-methoxymethylene intermediate → catalytic hydrogenation (Pd/C) → target52–60% over four stepsUses inexpensive hydroxyproline; all steps conducted < 80 °C [5] [6]

Strategic choices

  • Wittig route avoids hazardous chloromethyl ethers and gives higher chemoselectivity.
  • Enolate alkylation remains attractive for laboratories lacking phosphonium salts but demands cryogenic control to suppress O-alkylation and epimerisation.

Precursor Selection and Starting-Material Considerations

PrecursorCommercial availabilityRole in synthesisAdvantagesCitations
N-Boc-L-proline tert-butyl estermulti-kg (≥ 98%) [7] [8]Chiral scaffold, both protective groups in placeDirect enolate formation; no extra protections
(Methoxymethyl)triphenylphosphonium Cl (MTPPCl)97–98%, kg lots [9] [10]Stabilized ylide for Wittig routeOdour-free solid, 185–195 °C mp, long shelf life
tert-Butoxide bases (Na, K)widely availableEnolate generation & ylide activationNon-nucleophilic, easy removal
L-Hydroxyprolinecommodity amino acidAlternative chiral feedstockCost ≈ 15% of Boc-proline; opens oxidative pathways [5]

The tert-butyl ester survives t-BuOK and LDA; the Boc group prevents intramolecular lactam formation. Triphenylphosphine oxide produced in the Wittig step is readily removed by trituration or silica.

Yield Optimization Strategies

Parameter (Enolate route)Observed effectOptimised settingYield change
Base identityNaH < LDA < LiTMP < t-BuOK/LDA combinationLDA, 1.05 eq+12% [2]
Temperature–40 °C: O-alkylation 15%; –78 °C: < 3%–78 °C deprotonation, –60 °C alkylation+8%
MOM electrophileMOMCl vs MOMBr vs MOMOTfMOMCl (safer), 1.2 eqno loss
Solvent dryness< 50 ppm H₂O gives racemisation < 1% ee lossDistilled THF, 4 Å MS+5%

For the Wittig route, base loading (1.1 eq t-BuOK) and ylide age (< 30 min before aldehyde addition) were the dominant factors; rigorous exclusion of water raised isolated yield from 82% to 90% on gram scale [1].

Scalable Synthesis Methods

Continuous-flow technology translated route A to pilot scale:

ParameterBatch (50 mmol)Flow (0.5 mol h⁻¹)Improvement
Residence time1 h deprotonation + 2 h alkylation60 s total180 × productivity
Racemisation4.5% ee loss1.2% ee loss3.7 × lower
Isolated yield66%82%+16%
Space–time yield0.4 kg L⁻¹ h⁻¹7.8 kg L⁻¹ h⁻¹19.5 ×

Large-scale Wittig homologation (150 kg) used a telescoped protocol (aldehyde generation + ylide reaction in one pot) with crystalline salt removal by pressure filtration, delivering 77.9% overall yield and > 97% ee [5]. The only solid waste was triphenylphosphine oxide, separated mechanically and recycled to phosphonium salt.

Data Table — Representative Yields and Optical Purity

RouteScaleOverall yieldee retainedReference
A (batch)0.05 mol63%92% ee [2]
A (flow)1 mol82%97% ee
C (Wittig)0.2 mol90%98% ee [1]
C (Wittig, plant)600 mol77.9%97.5% ee [5]

Key Take-Home Points

  • Both enolate alkylation and Wittig homologation deliver high-yielding, stereospecific access to tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate.
  • Wittig homologation offers superior chemoselectivity and avoids chloromethyl reagents, while continuous-flow enolate alkylation gives outstanding productivity with minimal racemisation.
  • Using N-Boc-L-proline tert-butyl ester as the chiral synthon, coupled with rigorously anhydrous, low-temperature conditions, remains the industry standard for kilograms to tons of target material.

XLogP3

0.9

Dates

Last modified: 04-14-2024

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